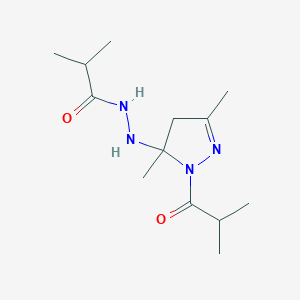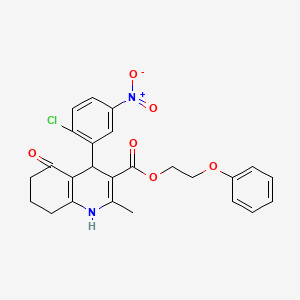![molecular formula C15H16Cl2N4O3 B5104731 N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea, commonly known as DCMU, is a herbicide that is widely used in scientific research. Its chemical structure consists of a urea group attached to a dichlorophenyl ring and a pyrimidine ring with a methoxy and methyl group attached to it. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action has been extensively studied in plants and algae.
Wirkmechanismus
DCMU inhibits photosynthesis by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons, leading to the accumulation of reduced plastoquinone and the inhibition of the electron transport chain. This inhibition ultimately leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants and algae. It inhibits the synthesis of ATP and NADPH, which are essential for the production of sugars and other organic compounds. It also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which allows researchers to study the role of photosystem II in photosynthesis. It is also relatively stable and easy to handle, which makes it a convenient tool for studying photosynthesis. However, DCMU has some limitations, including its potential toxicity to cells and its specificity for photosystem II.
Zukünftige Richtungen
There are a number of future directions for research on DCMU. One area of research is the development of new herbicides based on the structure of DCMU. Another area of research is the use of DCMU in the development of new photosynthesis-based technologies, such as artificial photosynthesis. Additionally, there is ongoing research on the mechanism of action of DCMU and its effects on the physiology of plants and algae.
Synthesemethoden
DCMU can be synthesized using various methods, but the most common method involves the reaction of 3,4-dichloroaniline with ethyl carbamate in the presence of phosphorus oxychloride. The resulting product is then reacted with 4-methoxy-6-methyl-2-pyrimidinol in the presence of potassium carbonate to yield DCMU.
Wissenschaftliche Forschungsanwendungen
DCMU has been used extensively in scientific research to study the mechanism of photosynthesis in plants and algae. It is commonly used to inhibit electron transport in photosystem II, which leads to the accumulation of reduced plastoquinone and the inhibition of the photosynthetic electron transport chain. This inhibition has been used to study the role of photosystem II in photosynthesis and to identify the components of the electron transport chain.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(4-methoxy-6-methylpyrimidin-2-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O3/c1-9-7-13(23-2)21-15(19-9)24-6-5-18-14(22)20-10-3-4-11(16)12(17)8-10/h3-4,7-8H,5-6H2,1-2H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZFGXMAFGTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-(3-fluoro-4-methoxyphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5104658.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![2-[2-(2-bromo-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5104686.png)
![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)

![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)